molecular formula C24H18FN3OS2 B2713024 N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 497064-09-2

N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide

Cat. No. B2713024
CAS RN: 497064-09-2
M. Wt: 447.55
InChI Key: IDZDNKKACYJXLJ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C24H18FN3OS2 and its molecular weight is 447.55. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in Drug Development

Research on benzothiazole derivatives reveals their significant role in developing therapeutic agents, particularly in targeting specific biochemical pathways. One study highlighted the structural modifications of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, aiming to improve metabolic stability by exploring various heterocyclic analogues. This research underscores the importance of structural modifications in enhancing drug efficacy and stability, a principle that is likely applicable to the development of N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide derivatives (Stec et al., 2011).

Antitumor Properties

The antitumor properties of benzothiazole compounds have been a subject of extensive study. These compounds have shown potent and selective antitumor activities across various cancer cell lines. The mechanism often involves metabolic transformation by cytochrome P450 enzymes, highlighting the compound's potential in cancer therapy. Modifications, such as amino acid conjugation, have been explored to improve solubility and therapeutic efficacy, indicating a potential research pathway for N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide in oncology (Bradshaw et al., 2002).

Antibacterial and Antifungal Activities

Benzothiazole derivatives have also been investigated for their antimicrobial properties, with studies demonstrating potent activities against various pathogens, including Helicobacter pylori. These findings suggest that benzothiazole compounds, by extension, N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide, could be explored for developing new antimicrobial agents (Carcanague et al., 2002).

Anticonvulsant Effects

Research on indoline derivatives of benzothiazole acetamide demonstrated significant anticonvulsant activity, providing insights into the potential neurological applications of benzothiazole compounds. This suggests an area of application for N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide in neuropharmacology, possibly in the development of new treatments for epilepsy or other seizure disorders (Nath et al., 2021).

Anti-inflammatory Activity

Further research into benzothiazole derivatives has identified compounds with significant anti-inflammatory activity. This highlights the therapeutic potential of such compounds in treating inflammatory conditions, suggesting another possible application area for N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide (Sunder et al., 2013).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3OS2/c25-17-11-9-16(10-12-17)13-28-14-22(18-5-1-3-7-20(18)28)30-15-23(29)27-24-26-19-6-2-4-8-21(19)31-24/h1-12,14H,13,15H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZDNKKACYJXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

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